molecular formula C17H17Cl2N3O3S2 B2751218 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1216629-62-7

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride

Cat. No. B2751218
CAS RN: 1216629-62-7
M. Wt: 446.36
InChI Key: NGSCHLJYDYDEEV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Safety and Hazards

The safety information for the related compound “[1,3]Dioxolo [4’,5’:4,5]benzo [1,2-d]thiazol-6-amine” indicates that it may be harmful if swallowed or comes into contact with skin . It may also cause eye irritation .

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in medicine and other fields.

properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2.ClH/c1-20(2)5-6-21(16(22)13-3-4-15(18)25-13)17-19-10-7-11-12(24-9-23-11)8-14(10)26-17;/h3-4,7-8H,5-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSCHLJYDYDEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride

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